(2S)-2-amino-6-azidohexanoic acid (2S)-2-amino-6-azidohexanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC1919416
InChI: InChI=1S/C6H12N4O2/c7-5(6(11)12)3-1-2-4-9-10-8/h5H,1-4,7H2,(H,11,12)/t5-/m0/s1
SMILES:
Molecular Formula: C6H12N4O2
Molecular Weight: 172.19 g/mol

(2S)-2-amino-6-azidohexanoic acid

CAS No.:

Cat. No.: VC1919416

Molecular Formula: C6H12N4O2

Molecular Weight: 172.19 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-amino-6-azidohexanoic acid -

Specification

Molecular Formula C6H12N4O2
Molecular Weight 172.19 g/mol
IUPAC Name (2S)-2-amino-6-azidohexanoic acid
Standard InChI InChI=1S/C6H12N4O2/c7-5(6(11)12)3-1-2-4-9-10-8/h5H,1-4,7H2,(H,11,12)/t5-/m0/s1
Standard InChI Key HTFFMYRVHHNNBE-YFKPBYRVSA-N
Isomeric SMILES C(CCN=[N+]=[N-])C[C@@H](C(=O)O)N
Canonical SMILES C(CCN=[N+]=[N-])CC(C(=O)O)N

Introduction

Chemical Identity and Structural Properties

(2S)-2-amino-6-azidohexanoic acid, also known as 6-Azido-L-norleucine or 6-Azido-L-lysine, is a modified amino acid featuring an azide group at the terminal carbon position. The compound exists in both free form and as a hydrochloride salt (6-Azido-L-lysine HCl or L-Azidonorleucine hydrochloride) .

Basic Chemical Information

The compound possesses several key chemical characteristics that define its identity and behavior in various systems:

PropertyValue
Molecular FormulaC₆H₁₂N₄O₂
Molecular Weight172.19 g/mol
Exact Mass172.10 g/mol
CAS Registry Number159610-92-1 (hydrochloride salt)
StereochemistryS-configuration at C2 (L-configuration)
Functional Groupsα-amino acid, azide
IUPAC Name(S)-2-amino-6-azidohexanoic acid
European Community Number823-480-0

The structure features the standard amino acid backbone with an azide functional group (-N₃) replacing the terminal amine group of lysine, creating a unique chemical tool for various applications . The presence of the azide group enables this compound to participate in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC).

Structural Comparison with Related Compounds

It is important to distinguish (2S)-2-amino-6-azidohexanoic acid from similar compounds that appear in the chemical literature:

CompoundMolecular FormulaMolecular WeightKey Structural Difference
(2S)-2-amino-6-azidohexanoic acidC₆H₁₂N₄O₂172.19 g/molCore compound with azide at C6
6-Azidohexanoic acidC₆H₁₁N₃O₂157.17 g/molLacks α-amino group at C2 position
(2S)-2-amino-6-{[(2-azidoethoxy)carbonyl]amino}hexanoic acidC₉H₁₇N₅O₄259.26 g/molContains additional (2-azidoethoxy)carbonyl group

The subtle structural differences between these compounds significantly impact their chemical reactivity, biological properties, and applications in research settings.

Synthesis and Preparation Methods

The synthesis of (2S)-2-amino-6-azidohexanoic acid typically involves modification of lysine or similar amino acids by converting the terminal amine group to an azide functionality. Several synthetic routes have been documented in the literature.

Conventional Synthetic Pathway

One common approach for synthesizing azido-functionalized amino acids involves the use of imidazole-1-sulfonyl azide as a diazotransfer reagent. The general synthetic pathway can be outlined as follows:

  • Protection of the α-amino group of L-lysine

  • Conversion of the ε-amino group to an azide using imidazole-1-sulfonyl azide

  • Deprotection of the α-amino group to yield (2S)-2-amino-6-azidohexanoic acid

This method preserves the stereochemistry at the C2 position, which is critical for biological applications .

ReagentReaction ConditionsAdvantagesChallenges
Imidazole-1-sulfonyl azide hydrogen sulfateCuSO₄ catalyst, basic conditionsHigh yield, mild conditionsReagent preparation requires care due to explosion risk
Sodium azideSubstitution of terminal halideSimple procedure, inexpensiveRequires conversion of amine to halide first
Trifluoromethanesulfonyl azideRoom temperature, organic solventRapid reactionReagent instability, potential explosive nature

The synthesis described in the research literature involves the preparation of imidazole-1-sulfonyl azide hydrogen sulfate, which serves as a key intermediate in the diazotransfer reaction . The reaction conditions must be carefully controlled to ensure safety due to the potentially hazardous nature of azide compounds.

Chemical and Physical Properties

The chemical and physical properties of (2S)-2-amino-6-azidohexanoic acid greatly influence its behavior in chemical reactions and biological systems. Understanding these properties is essential for effective application in research settings.

Storage ParameterRecommendationRationale
Temperature4°CPrevents decomposition and maintains stability
HumidityStore dryPrevents hydrolysis and degradation
Light ExposureProtected from lightReduces photolytic degradation
Shelf Life12 months after deliveryWhen stored under proper conditions

Azide compounds generally require careful handling due to potential instability, particularly at elevated temperatures or under mechanical stress. The hydrochloride salt form (6-Azido-L-lysine HCl) typically exhibits greater stability than the free base form .

Solubility and Compatibility

The compound exhibits solubility characteristics that reflect its amphipathic nature, containing both polar and nonpolar functional groups:

SolventSolubilityApplication Context
WaterModerate to good (especially as HCl salt)Biological buffers, aqueous reactions
Polar organic solvents (DMSO, DMF)GoodOrganic synthesis, click chemistry
Alcohols (methanol, ethanol)ModeratePurification, crystallization
Nonpolar solventsPoorNot recommended for dissolution

These solubility characteristics make (2S)-2-amino-6-azidohexanoic acid suitable for a wide range of applications in both aqueous and organic environments, facilitating its use in diverse research contexts.

Biological and Chemical Applications

The unique structure of (2S)-2-amino-6-azidohexanoic acid, combining an α-amino acid scaffold with a bioorthogonal azide handle, enables numerous applications in chemical biology, protein engineering, and bioconjugation.

Bioorthogonal Chemistry Applications

The azide group provides a reactive handle for copper-catalyzed and strain-promoted click chemistry, making this compound valuable for numerous bioorthogonal applications:

  • Site-specific protein labeling through incorporation into proteins

  • Protein-polymer conjugation via click chemistry

  • Surface immobilization of biomolecules

  • Fluorescent tagging for imaging and localization studies

The stereospecific nature of (2S)-2-amino-6-azidohexanoic acid is particularly important for maintaining proper protein folding and function when incorporated into peptides and proteins.

Research Applications and Findings

Recent research has demonstrated the versatility of (2S)-2-amino-6-azidohexanoic acid in various scientific disciplines, from fundamental biochemistry to applied materials science.

Protein Modification and Labeling

One of the principal applications of (2S)-2-amino-6-azidohexanoic acid is in the field of protein engineering and bioconjugation. The compound allows for site-specific modification of proteins through click chemistry with alkyne-containing partners. This approach has been used for:

  • Development of antibody-drug conjugates with precise drug-to-antibody ratios

  • Creation of protein-polymer hybrids with enhanced stability and pharmacokinetics

  • Attachment of fluorescent probes for tracking protein localization and trafficking

  • Cross-linking of proteins to study protein-protein interactions

These applications leverage the bioorthogonal nature of the azide-alkyne reaction, which occurs without interfering with native biological processes.

Materials Science Applications

The unique reactivity of the azide group in (2S)-2-amino-6-azidohexanoic acid has found applications in materials science:

  • Functionalization of surfaces with biomolecules through "click" attachment

  • Development of biohybrid materials with programmable properties

  • Creation of stimuli-responsive polymers containing azide-modified amino acids

  • Fabrication of bioactive hydrogels through azide-alkyne crosslinking

These applications demonstrate the versatility of (2S)-2-amino-6-azidohexanoic acid as a building block for materials with tailored physical and biological properties.

Analytical Methods and Characterization

The accurate characterization of (2S)-2-amino-6-azidohexanoic acid is essential for confirming its identity, purity, and successful incorporation into more complex molecules.

Spectroscopic Characterization

Several spectroscopic techniques have proven valuable for characterizing (2S)-2-amino-6-azidohexanoic acid and its derivatives:

Analytical TechniqueKey IndicatorsApplication
Infrared Spectroscopy (IR)Strong azide band at ~2100 cm⁻¹Confirmation of azide functionality
Nuclear Magnetic Resonance (NMR)Characteristic proton and carbon signalsStructural confirmation and purity assessment
Mass Spectrometry (MS)Molecular ion and fragmentation patternExact mass confirmation, quantification
Ultraviolet-Visible Spectroscopy (UV-Vis)Azide absorptionQuantitative analysis in solution

The azide group provides a distinctive spectroscopic signature, particularly in IR spectroscopy, where its strong absorption band serves as a reliable indicator of successful azide incorporation .

Chromatographic Methods

Various chromatographic techniques are employed for the purification and analysis of (2S)-2-amino-6-azidohexanoic acid:

  • High-Performance Liquid Chromatography (HPLC) with various detection methods

  • Thin-Layer Chromatography (TLC) for reaction monitoring

  • Size Exclusion Chromatography for purification of peptides containing the azido amino acid

  • Ion-Exchange Chromatography for separation from other amino acids

These methods enable researchers to obtain high-purity (2S)-2-amino-6-azidohexanoic acid for subsequent applications in chemical and biological research.

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